molecular formula C15H21N3O3 B2441230 methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate CAS No. 2411327-24-5

methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate

Cat. No.: B2441230
CAS No.: 2411327-24-5
M. Wt: 291.351
InChI Key: QMCRRUYDOQYJGB-AATRIKPKSA-N
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Description

methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Formation of the Enoyl Group: The enoyl group can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound under controlled reaction conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions, such as controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methylnicotinate: A related compound with a similar pyridine ring structure but different substituents.

    4-Dimethylaminopyridine (DMAP): Another pyridine derivative with a dimethylamino group, commonly used as a catalyst in organic synthesis.

Uniqueness

methyl 6-{[(2E)-4-(dimethylamino)-N-methylbut-2-enamido]methyl}pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-17(2)9-5-6-14(19)18(3)11-13-8-7-12(10-16-13)15(20)21-4/h5-8,10H,9,11H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCRRUYDOQYJGB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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